![molecular formula C19H21N3O4S B5550499 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions with specific reagents. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, showcasing the complexity and precision required in organic synthesis (Prabhuswamy et al., 2016).
Molecular Structure Analysis
Crystal structure and molecular analysis are crucial for understanding the physical and chemical behavior of compounds. The crystal structure of similar compounds has been determined by X-ray diffraction studies, revealing their crystallization in specific crystal systems and stabilization by hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds in this category often undergo specific chemical reactions based on their functional groups. For instance, the formation of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through three-component reactions highlights the diversity of chemical transformations possible (Gein et al., 2017).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide have been studied extensively. For instance, a synthesis process involving the reaction of specific precursors led to the creation of a compound with detailed X-ray diffraction studies revealing its triclinic crystal system. This research provides insight into the molecular architecture and potential functionalities of similar compounds (Prabhuswamy et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound , has shown promising results. These compounds exhibit significant inhibitory activity against a range of pathogenic bacteria and fungi, as well as anti-proliferative effects against various cancer cell lines, indicating potential therapeutic applications (Al-Wahaibi et al., 2021).
Photostabilization of Polymers
In the field of materials science, derivatives of thiophene, closely related to the compound of interest, have been synthesized and evaluated as photostabilizers for poly(vinyl chloride), suggesting applications in enhancing the durability and lifespan of PVC materials under UV exposure (Balakit et al., 2015).
Liquid Crystal Architectures
The modification of classic mesogens with oxadiazole and thiophene units, similar to the structure of the discussed compound, has been explored to develop new liquid crystal architectures. These modifications introduce a bend into the parent mesogens, significantly affecting their melting transitions and exhibiting broad nematic ranges, which could be crucial for the development of advanced liquid crystal displays (Zafiropoulos et al., 2008).
Corrosion and Biocorrosion Control
Studies have also focused on the inhibitive properties of 1,3,4-oxadiazole derivatives against corrosion and biocorrosion in metals, showcasing their potential in protecting materials in industrial applications. These compounds can serve as effective corrosion inhibitors, offering a method to extend the lifespan of metal components in various environmental conditions (Rochdi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)22(19(23)16-6-5-9-27-16)11-17-20-18(21-26-17)13-7-8-14(24-3)15(10-13)25-4/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMHIWPJZJQKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)thiophene-2-carboxamide |
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